(Z)-2-(2-(butan-2-ylidene)hydrazinyl)-4-phenylthiazole
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Overview
Description
2-[(2Z)-2-(BUTAN-2-YLIDENE)HYDRAZIN-1-YL]-4-PHENYL-1,3-THIAZOLE is a heterocyclic compound containing nitrogen and sulfur atoms. Compounds with thiazole rings are significant in medical chemistry due to their wide range of biological activities and applications in drug development and industrial products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-2-(BUTAN-2-YLIDENE)HYDRAZIN-1-YL]-4-PHENYL-1,3-THIAZOLE can be achieved through the Hantzsch thiazole synthesis. This method involves reacting thiosemicarbazide derivatives with various haloketones. The reaction can be carried out in aprotic solvents like tetrahydrofuran (THF) or 1,4-dioxane, with or without a base catalyst . The use of a base catalyst can shorten the reaction time .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific conditions for industrial production of 2-[(2Z)-2-(BUTAN-2-YLIDENE)HYDRAZIN-1-YL]-4-PHENYL-1,3-THIAZOLE would depend on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2-[(2Z)-2-(BUTAN-2-YLIDENE)HYDRAZIN-1-YL]-4-PHENYL-1,3-THIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The thiazole ring can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The specific conditions would vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxides of the thiazole ring, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
2-[(2Z)-2-(BUTAN-2-YLIDENE)HYDRAZIN-1-YL]-4-PHENYL-1,3-THIAZOLE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties against multidrug-resistant microorganisms.
Medicine: Explored for its potential use in developing new drugs with antimicrobial and antifungal properties.
Industry: Utilized in the development of bioactive compounds and industrial products.
Mechanism of Action
The mechanism of action of 2-[(2Z)-2-(BUTAN-2-YLIDENE)HYDRAZIN-1-YL]-4-PHENYL-1,3-THIAZOLE involves its interaction with molecular targets within microorganisms. The compound’s antimicrobial properties are attributed to its ability to disrupt essential biological processes in bacteria and fungi, leading to their inhibition or death . The specific molecular targets and pathways involved would depend on the microorganism and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
- 1-(Butan-2-ylidene)-2-(2-nitrophenyl)hydrazine
- 2-[(2Z,5R)-2-[(E)-2-[4-(2H-1,3-benzodioxol-5-yl)butan-2-ylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(4-propoxyphenyl)acetamide
Uniqueness
2-[(2Z)-2-(BUTAN-2-YLIDENE)HYDRAZIN-1-YL]-4-PHENYL-1,3-THIAZOLE is unique due to its specific structure, which includes a thiazole ring and a hydrazone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C13H15N3S |
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Molecular Weight |
245.35 g/mol |
IUPAC Name |
N-[(Z)-butan-2-ylideneamino]-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H15N3S/c1-3-10(2)15-16-13-14-12(9-17-13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,14,16)/b15-10- |
InChI Key |
IMYKUKUFCNPNOY-GDNBJRDFSA-N |
Isomeric SMILES |
CC/C(=N\NC1=NC(=CS1)C2=CC=CC=C2)/C |
Canonical SMILES |
CCC(=NNC1=NC(=CS1)C2=CC=CC=C2)C |
Origin of Product |
United States |
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